1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester
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Overview
Description
1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester is a complex organic compound characterized by its pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is the cyclization of pyridine derivatives with appropriate dihydropyrrolopyrazole precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazole and pyridine rings are valuable in constructing heterocyclic compounds.
Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. It can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential anti-inflammatory, analgesic, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Other pyridine-containing heterocycles
Uniqueness: 1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester stands out due to its unique structural features, which contribute to its diverse reactivity and potential applications. Its combination of pyrazole and pyridine rings offers distinct advantages in synthetic chemistry and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 1-pyridin-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)18-9-11-8-17-19(12(11)10-18)13-6-4-5-7-16-13/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXJYBTIXPXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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